2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound with a complex structure It features an imidazole ring substituted with a methoxyethyl group and a p-tolyl group, connected via a thioether linkage to an N-methylacetamide moiety
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps. One common approach starts with the preparation of the imidazole core, followed by the introduction of the methoxyethyl and p-tolyl groups. The final step involves the formation of the thioether linkage and the N-methylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The methoxyethyl and p-tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The methoxyethyl and p-tolyl groups may enhance its binding affinity and selectivity. The thioether linkage and N-methylacetamide moiety contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-hydroxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((1-(2-methoxyethyl)-5-(phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide
Uniqueness
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances solubility, while the p-tolyl group provides hydrophobic interactions. The thioether linkage and N-methylacetamide moiety contribute to its stability and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-6-13(7-5-12)14-10-18-16(19(14)8-9-21-3)22-11-15(20)17-2/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGJOXLELQOBNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.